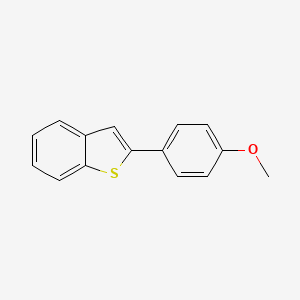

2-(4-Methoxyphenyl)benzothiophene

Description

BenchChem offers high-quality 2-(4-Methoxyphenyl)benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS/c1-16-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)17-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKCFCOXELVRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399761 | |

| Record name | 2-(4-methoxyphenyl)benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27884-09-9 | |

| Record name | 2-(4-methoxyphenyl)benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Methoxyphenyl)benzo[b]thiophene and Its Derivatives: Synthesis, Characterization, and Applications

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. This technical guide provides an in-depth exploration of 2-(4-methoxyphenyl)benzo[b]thiophene and its closely related, commercially significant derivatives. We will dissect the nuances of its chemical nomenclature, explore robust synthetic methodologies, detail comprehensive characterization protocols, and discuss its current and potential applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and materials science, offering both foundational knowledge and field-proven insights.

Introduction and Nomenclature: Defining the Core Structure

The nomenclature of substituted benzo[b]thiophenes can be ambiguous without explicit numbering. The parent compound, 2-(4-methoxyphenyl)benzo[b]thiophene, consists of a benzo[b]thiophene core substituted at the 2-position with a 4-methoxyphenyl group. However, much of the available literature and commercial availability centers on derivatives with an additional methoxy group on the benzothiophene ring system. The most common of these are 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[1][2] This guide will address the general synthetic and characterization principles applicable to the parent compound while drawing on specific data from these important methoxy-substituted analogues.

The benzo[b]thiophene core is of significant interest due to its structural similarity to indole, which allows it to act as a bioisostere in medicinal chemistry. This property, combined with the electronic characteristics of the sulfur-containing ring, has led to the discovery of numerous bioactive benzothiophene derivatives with applications as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[3]

Synthesis of 2-Arylbenzo[b]thiophenes: Strategies and Mechanistic Insights

The construction of the 2-arylbenzo[b]thiophene scaffold can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Palladium-Catalyzed Cross-Coupling Reactions

A modern and versatile approach involves the palladium-catalyzed coupling of a substituted thiophenol with an appropriate acetylene derivative. This methodology offers high yields and functional group tolerance.[4]

Workflow for Palladium-Catalyzed Synthesis:

Caption: Palladium-catalyzed synthesis workflow.

Detailed Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-iodothiophenol (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.2 eq), and silver trifluoroacetate (AgTFA, 1.1 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF). Stir the mixture for 10 minutes at room temperature. Add 1-ethynyl-4-methoxybenzene (1.2 eq) via syringe.

-

Reaction Execution: Heat the reaction mixture to 110 °C and maintain for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The Pd(OAc)₂/TMEDA system is effective for this type of Sonogashira-type coupling, promoting the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

-

Additive: Silver trifluoroacetate acts as a halide scavenger and facilitates the formation of the active palladium species.

-

Inert Atmosphere: Prevents the oxidation of the thiophenol and the degradation of the palladium catalyst.

Acid-Catalyzed Intramolecular Cyclization

A more classical approach involves the acid-catalyzed cyclization of an α-(arylthio)acetophenone derivative. This method is often used in industrial-scale synthesis but can lead to regioisomeric mixtures if the starting materials are not appropriately substituted.[5]

Mechanism of Acid-Catalyzed Cyclization:

Caption: Acid-catalyzed cyclization pathway.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA, 10 parts by weight). Heat the PPA to 80 °C.

-

Reagent Addition: Slowly add α-(3-methoxyphenylthio)-4-methoxyacetophenone (1.0 eq) to the hot PPA.

-

Reaction Execution: Increase the temperature to 85-90 °C and stir vigorously for 2-4 hours. The reaction is highly exothermic and should be controlled carefully.

-

Work-up and Purification: Pour the hot reaction mixture onto crushed ice, which will cause the product to precipitate. Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and then with a cold sodium bicarbonate solution. Dry the solid in a vacuum oven. The resulting product is often a mixture of regioisomers that may require separation by crystallization or chromatography.[6]

Trustworthiness and Self-Validation: The formation of regioisomers is a key challenge in this method. A self-validating protocol would involve careful analysis of the product mixture by ¹H NMR or HPLC to determine the isomeric ratio, ensuring the purification strategy is adequate to isolate the desired product to the required purity.

Structural Elucidation and Characterization

The identity and purity of 2-(4-methoxyphenyl)benzo[b]thiophene and its derivatives are confirmed using a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value (for 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene) | Source |

| Molecular Formula | C₁₆H₁₄O₂S | [1] |

| Molecular Weight | 270.35 g/mol | |

| Appearance | Whitish to brownish powder/solid | [7] |

| Melting Point | 191-197 °C |

Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is a critical tool for structural confirmation. The expected chemical shifts (δ) are:

-

Aromatic Protons (Benzo[b]thiophene core): ~7.2-7.8 ppm. The coupling patterns will depend on the substitution pattern.

-

Aromatic Protons (4-Methoxyphenyl group): Two doublets, one around 7.6 ppm (ortho to the benzothiophene) and one around 6.9 ppm (ortho to the methoxy group), with a typical coupling constant of ~8-9 Hz.

-

Thiophene Proton (H3): A singlet around 7.1-7.3 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm.

¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum will show distinct signals for the quaternary and protonated carbons of the aromatic rings, as well as the methoxy carbon.

-

Aromatic Carbons: ~114-142 ppm.

-

Methoxy Carbon: ~55 ppm.

Mass Spectrometry (EI): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 270 for the methoxy-substituted derivative. Fragmentation patterns would involve the loss of methyl and carbonyl groups.

Infrared (IR) Spectroscopy:

-

C-O Stretching (Aryl ether): Strong band around 1250 cm⁻¹.

-

C=C Stretching (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

Applications and Future Directions

Pharmaceutical Intermediate

The primary documented application of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is as a key intermediate in the synthesis of Raloxifene .[8] Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.

Raloxifene Synthesis Pathway:

Caption: Synthetic route from the title compound to Raloxifene.

Materials Science

Derivatives of 2-phenylbenzo[b]thiophene have shown promise in the field of materials science. Specifically, certain substituted analogues exhibit high fluorescence quantum yields, making them potential candidates for use in organic light-emitting diodes (OLEDs).[9] The rigid, planar structure and extended π-conjugation of the benzo[b]thiophene core are conducive to efficient light emission.

Broader Pharmacological Potential

While the direct biological activity of 2-(4-methoxyphenyl)benzo[b]thiophene is not extensively reported, the benzothiophene scaffold is a cornerstone in medicinal chemistry.[3] Research into derivatives has revealed a wide range of biological activities, suggesting that this core structure is a valuable starting point for the design of new therapeutic agents.

Safety and Handling

Based on aggregated GHS data, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is considered hazardous.[1]

-

Hazards: Harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation.[1]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Store sealed in a dry, room-temperature environment.[10]

Conclusion

2-(4-Methoxyphenyl)benzo[b]thiophene and its derivatives are versatile compounds with significant relevance in both pharmaceutical synthesis and materials science. Understanding the nuances of their synthesis, particularly with regard to regiochemical control, is crucial for obtaining the desired products with high purity. The robust characterization techniques outlined in this guide provide a framework for quality control and structural verification. As the demand for complex heterocyclic compounds continues to grow, the methodologies and applications discussed herein will remain vital for researchers and developers in the chemical sciences.

References

-

PubChem. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information For Synthesis of 2-substituted benzo[b]thiophene by Pd-catalyzed coupling of 2-iodothiophenol with phenyl. [Link]

-

PubChem. 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene. National Center for Biotechnology Information. [Link]

-

Karabacak, M., Cinar, M., & Kurt, M. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PMC - NIH. [Link]

-

Swadev Chemicals. 6-Methoxy-2-(4-MethoxyPhenyl) Benzo[b] Thiophene Manufacturers India. [Link]

-

Sanika Chemicals. 6-Methoxy-2-(4-methoxyphenyl)Benzo[b]Thiophene. [Link]

-

International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects. [Link]

- Google Patents. US5569772A - Process for the synthesis of benzo[b]thiophenes.

-

Yoshikai, N., & Hayashi, T. (2010). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Communications, 46(28), 5259–5261. [Link]

-

PharmaCompass.com. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. [Link]

- Google Patents. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

-

RSC Publishing. Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. [Link]

Sources

- 1. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene | C16H14O2S | CID 1484409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. rsc.org [rsc.org]

- 5. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

- 6. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

- 7. 6-Methoxy-2-(4-MethoxyPhenyl) Benzo[B] Thiophene Manufacturers India - Swadev Chemicals [swadevchemicals.com]

- 8. 6-Methoxy-2-(4-Methoxy Phenyl) Benzo[B]Thiophene – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]

- 9. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]

- 10. 63675-74-1|6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene|BLD Pharm [bldpharm.com]

2-(4-Methoxyphenyl)benzothiophene CAS number lookup

An In-Depth Technical Guide to 2-Arylbenzothiophenes: Focus on 2-(4-Methoxyphenyl)benzothiophene and its Derivatives

Abstract

The benzothiophene scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities and unique photophysical properties. This guide provides a comprehensive technical overview of 2-(4-methoxyphenyl)benzothiophene and its closely related, high-value derivatives, particularly 6-methoxy-2-(4-methoxyphenyl)benzothiophene. We will delve into the critical aspects of their chemical identity, synthesis, physicochemical properties, and key applications, with a focus on their role as pharmaceutical intermediates and bioactive agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important class of compounds.

Compound Identification and Physicochemical Properties

The nomenclature "2-(4-Methoxyphenyl)benzothiophene" can refer to the parent structure or, more commonly in literature, to its derivatives which are pivotal in pharmaceutical synthesis. The most prominent of these is the 6-methoxy substituted analog, a key intermediate in the synthesis of Raloxifene.[1]

Table 1: Compound Identification

| Compound Name | Structure | CAS Number |

| 6-Methoxy-2-(4-methoxyphenyl)benzothiophene | COc1ccc(cc1)-c2cc3ccc(OC)cc3s2 | 63675-74-1[2] |

| 4-Methoxy-2-(4-methoxyphenyl)benzothiophene | COc1ccc(cc1)C2=CC3=C(C=CC=C3S2)OC | 90433-54-8[3] |

For the purpose of this guide, we will focus primarily on 6-Methoxy-2-(4-methoxyphenyl)benzothiophene (CAS 63675-74-1) due to its extensive documentation and significance.

Table 2: Physicochemical Properties of 6-Methoxy-2-(4-methoxyphenyl)benzothiophene

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₂S | [1] |

| Molecular Weight | 270.35 g/mol | [2] |

| Appearance | Solid | [No specific source] |

| Melting Point | 191-197 °C (lit.) | [2] |

| Solubility | Low in water; Soluble in organic solvents like dichloromethane and chloroform. | [No specific source] |

| InChI Key | HRWAGCVMOGWQJF-UHFFFAOYSA-N | [No specific source] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC | [No specific source] |

Synthesis and Mechanistic Insights

The synthesis of 2-arylbenzothiophenes is a well-explored area of organic chemistry, with several established routes. A prevalent method for industrial-scale production involves the acid-catalyzed intramolecular cyclization and rearrangement of an α-arylthio-acetophenone precursor.[4]

Key Synthetic Strategy: Acid-Catalyzed Cyclization/Rearrangement

This industrial process leverages the reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, to yield a mixture of 6-methoxy and 4-methoxy regioisomers.[4] The use of methanesulfonic acid in a toluene solvent system has been shown to be an effective alternative for large-scale synthesis, mitigating the stirring issues caused by product precipitation in neat PPA.[5]

Detailed Experimental Protocol: Synthesis via Methanesulfonic Acid

The following protocol is a synthesized representation of procedures described in the literature and should be adapted and optimized for specific laboratory conditions.[5]

Objective: To synthesize 6-methoxy-2-(4-methoxyphenyl)benzothiophene.

Materials:

-

α-(3-Methoxyphenylthio)-4-methoxyacetophenone (1 equivalent)

-

Methanesulfonic acid

-

Toluene

-

Heptane (optional)

-

Sodium Bicarbonate solution

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the α-(3-methoxyphenylthio)-4-methoxyacetophenone starting material and toluene.

-

Acid Addition: Slowly add methanesulfonic acid to the mixture. An exotherm may be observed.

-

Cyclization and Rearrangement: Heat the reaction mixture to approximately 90-110 °C. Maintain this temperature for 3-5 hours.[5] The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Causality Insight: The strong acid protonates the ketone, facilitating an intramolecular electrophilic aromatic substitution (cyclization) onto the electron-rich methoxy-substituted ring. This is followed by a rearrangement to form the thermodynamically stable 2-arylbenzothiophene scaffold.

-

-

Workup: Cool the reaction mixture. Quench the reaction by carefully adding it to a cooled aqueous solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to isolate the desired 6-methoxy isomer.

Synthetic Workflow Diagram

Caption: Acid-catalyzed synthesis workflow.

Key Applications and Biological Significance

The 2-arylbenzothiophene core is a cornerstone of many biologically active molecules.[6]

Central Role in Drug Development: Raloxifene Synthesis

The primary industrial application of 6-methoxy-2-(4-methoxyphenyl)benzothiophene is its function as a late-stage intermediate in the synthesis of Raloxifene.[1][7] Raloxifene is a second-generation Selective Estrogen Receptor Modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[7][8]

The synthesis proceeds via a Friedel-Crafts acylation of the benzothiophene intermediate, followed by demethylation to yield the final active pharmaceutical ingredient.[9]

Biological Activity of the Benzothiophene Scaffold

Derivatives of the benzothiophene family have demonstrated a broad spectrum of pharmacological activities, establishing them as a versatile scaffold for drug discovery.[6] Reported activities include:

-

Selective Estrogen Receptor Modulation (SERM): As exemplified by Raloxifene and Arzoxifene, these compounds can exhibit tissue-specific estrogen agonist or antagonist effects.[10][11] This is crucial for therapies that aim to provide the benefits of estrogen in bone tissue while blocking its proliferative effects in breast and uterine tissue.[8]

-

Anticancer Properties: Beyond SERM activity, various benzothiophene derivatives have been investigated for direct anticancer effects.[6]

-

Antimicrobial and Anti-inflammatory Activity: The scaffold has been incorporated into molecules with antimicrobial and anti-inflammatory properties.[6]

-

Neuroprotection: Certain benzothiophene-based SERMs have shown potential neuroprotective effects, suggesting applications beyond their traditional use.[11]

Logical Relationship Diagram: From Intermediate to Therapy

Sources

- 1. 6-Methoxy-2-(4-Methoxy Phenyl) Benzo[B]Thiophene – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]

- 2. 6-Methoxy-2-(4-methoxyphenyl)benzo b thiophene 63675-74-1 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

- 5. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Benzothiophene Core: A Technical Guide to its Discovery, Synthesis, and Enduring Impact

Introduction: The Unassuming Scion of Coal Tar

The story of substituted benzothiophenes, a class of sulfur-containing heterocyclic compounds now central to innovations in medicine and materials science, begins not with a flash of brilliance, but with a persistent impurity. In 1882, Victor Meyer, while investigating the properties of benzene derived from coal tar, observed a curious color reaction with isatin and sulfuric acid that was absent in purified benzene. This led to the isolation of a sulfur-containing aromatic compound he named "thiophene"[1]. The fusion of this thiophene ring with a benzene ring gives rise to benzothiophene, also known historically as thianaphthene[2][3]. Initially a mere curiosity of coal tar chemistry, the benzothiophene scaffold has since proven to be a "privileged structure" in medicinal chemistry and a versatile building block in organic electronics. Its inherent properties, including chemical stability and the capacity for diverse functionalization, have enabled the development of groundbreaking pharmaceuticals and advanced materials[4].

This guide provides an in-depth exploration of the discovery, synthesis, and application of substituted benzothiophenes, tailored for researchers, scientists, and professionals in drug development and materials science. We will journey from the early, often arduous, synthetic routes to the sophisticated, high-yield methodologies of modern organic chemistry. The narrative will not only detail the "how" but also the "why," elucidating the rationale behind experimental designs and the evolution of synthetic strategies.

I. Historical Perspectives and the Dawn of Synthetic Strategies

The initial challenge following the discovery of thiophene and its benzo-fused analogue was the development of reliable methods for their synthesis. Early approaches were often limited in scope and employed harsh reaction conditions. One of the foundational methods for constructing the benzothiophene core involves the intramolecular cyclization of aryl sulfides[5]. For instance, the oxidation-cyclization of 2-phenylthioethanol at high temperatures over a palladium-aluminum catalyst was an early demonstration of this principle[1]. Another classical approach involved the cyclization of arylmercapto acetals in the gas phase or with acid catalysts[1].

These early methods, while historically significant, often suffered from low yields, limited substrate scope, and a lack of regiocontrol, making the synthesis of specifically substituted benzothiophenes a formidable challenge. This spurred the development of more versatile and efficient synthetic routes, which can be broadly categorized into several key strategies.

II. Modern Synthetic Methodologies: A Chemist's Toolkit

The modern era of benzothiophene synthesis is characterized by a diverse array of powerful and often elegant chemical transformations. These methods offer greater control over substitution patterns and are amenable to a wider range of functional groups, a critical factor in the synthesis of complex molecules for drug discovery and materials science.

A. Electrophilic Cyclization Reactions

Electrophilic cyclization has emerged as a powerful strategy for the construction of the benzothiophene ring. This approach typically involves the generation of an electrophilic sulfur species that then participates in an intramolecular cyclization onto a suitably positioned nucleophilic carbon.

A notable example is the electrophilic cyclization of o-alkynyl thioanisoles. In a recent development, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has been employed as an electrophilic sulfur source. The reaction proceeds under mild conditions and provides access to 2,3-disubstituted benzo[b]thiophenes with a useful thiomethyl group at the 3-position[6][7].

Mechanism of Electrophilic Cyclization of an o-Alkynyl Thioanisole:

The proposed mechanism commences with the attack of the alkyne's π-bond on the electrophilic sulfur of the sulfonium salt, leading to the formation of a vinyl cation intermediate. This is followed by an intramolecular cyclization where the aryl ring attacks the vinyl cation, leading to the formation of the benzothiophene ring system. A final deprotonation step then furnishes the aromatic product[6][8].

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of substituted aromatic compounds, and benzothiophenes are no exception. These methods allow for the precise and efficient formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the benzothiophene core.

The Suzuki-Miyaura coupling typically involves the reaction of a halogenated benzothiophene (e.g., a bromo-benzothiophene) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This methodology is highly valued for its functional group tolerance and has been extensively used in the synthesis of complex benzothiophene derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 2-Arylbenzothiophene

The following is a representative protocol for the Suzuki-Miyaura coupling of a bromo-benzothiophene with a phenylboronic acid.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzo[b]thiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

-

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v, 10 mL), followed by the addition of a base, such as sodium carbonate (2.0 mmol).

-

Reaction Execution: The reaction mixture is then heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 4-12 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylbenzothiophene.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

C. Photocatalytic and Radical Annulation Strategies

In recent years, visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis. Photocatalytic radical annulation reactions provide a novel and efficient route to substituted benzothiophenes under mild conditions.

One such method involves the reaction of o-methylthio-arenediazonium salts with alkynes, catalyzed by an organic dye such as Eosin Y under green light irradiation[5]. This reaction proceeds via a radical mechanism, offering a distinct and complementary approach to traditional ionic pathways.

Mechanism of Photocatalytic Radical Annulation:

The proposed mechanism begins with the single-electron transfer (SET) from the excited state of the photocatalyst to the diazonium salt, generating an aryl radical. This radical then adds to the alkyne to form a vinyl radical, which subsequently undergoes an intramolecular cyclization onto the sulfur atom. The resulting sulfuranyl radical is then oxidized to a cation, which, after the loss of a methyl group, yields the final benzothiophene product[5][9].

III. The Benzothiophene Scaffold in Medicinal Chemistry: From Bench to Bedside

The benzothiophene core is a cornerstone in the design of numerous clinically significant drugs. Its rigid, planar structure and the ability of the sulfur atom to engage in various non-covalent interactions make it an ideal scaffold for targeting a diverse range of biological receptors and enzymes.

A. Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

Raloxifene, marketed as Evista, is a landmark drug for the prevention and treatment of osteoporosis in postmenopausal women[10]. It is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects. The discovery and development of raloxifene marked a significant advancement in women's health, offering a therapeutic option that provides the bone-protective benefits of estrogen while minimizing the risks of uterine and breast cancer[11][12]. The synthesis of raloxifene often involves a Friedel-Crafts acylation as a key step to introduce the benzoyl moiety onto the benzothiophene core[13].

B. Sertaconazole: A Dual-Action Antifungal Agent

Sertaconazole is a topical antifungal agent used in the treatment of various skin and mucosal fungal infections[2][14]. What sets sertaconazole apart from other azole antifungals is its dual mechanism of action, which is attributed to the presence of the benzothiophene ring[3][15]. Like other azoles, it inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane[3][16]. Additionally, the lipophilic benzothiophene moiety is believed to directly disrupt the fungal cell membrane, leading to increased permeability and cell death[15][17]. This dual action contributes to its broad spectrum of activity and fungicidal properties.

C. Zileuton: An Inhibitor of Leukotriene Synthesis

Zileuton (Zyflo) is an orally active inhibitor of 5-lipoxygenase, an enzyme crucial for the biosynthesis of leukotrienes[4][18]. Leukotrienes are inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory conditions[19]. By inhibiting their production, zileuton provides a therapeutic benefit in the management of chronic asthma[4][18]. The benzothiophene ring in zileuton serves as a key structural element for its inhibitory activity. The development of zileuton, introduced in 1996, represented a novel therapeutic approach to asthma treatment[4].

| Drug | Therapeutic Class | Mechanism of Action |

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Exhibits tissue-specific estrogen agonist/antagonist activity. |

| Sertaconazole | Antifungal | Inhibits ergosterol synthesis and disrupts fungal cell membrane integrity. |

| Zileuton | 5-Lipoxygenase Inhibitor | Inhibits the biosynthesis of leukotrienes. |

IV. Substituted Benzothiophenes in Materials Science: Powering the Future of Electronics

Beyond the realm of medicine, substituted benzothiophenes have garnered significant attention in the field of materials science, particularly in the development of organic electronics. Their rigid, planar structure and extended π-conjugation make them excellent candidates for use as organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Derivatives of benzothieno[3,2-b]benzothiophene (BTBT) have shown exceptional performance as p-type semiconductors in OFETs, with some exhibiting charge carrier mobilities comparable to or even exceeding that of amorphous silicon[20]. The ability to tune the electronic properties of these materials through the introduction of various substituents on the benzothiophene core is a key advantage, allowing for the rational design of materials with optimized performance characteristics for specific applications.

| Benzothiophene Derivative | Application | Reported Hole Mobility (cm²/Vs) |

| 2,7-Dioctyl[21]benzothieno[3,2-b][21]benzothiophene (C8-BTBT) | OFET | > 10 |

| 2,7-Divinyl[21]benzothieno[3,2-b]benzothiophene (DPV-BTBT) | OFET | up to 0.4[20] |

| Bis(5'-alkylthiophen-2'-yl)-2,6-anthracene | OFET | High stability and good performance[22] |

The ongoing research in this area focuses on the synthesis of novel benzothiophene-based materials with enhanced charge transport properties, improved stability, and solution processability, which are crucial for the fabrication of low-cost, large-area, and flexible electronic devices.

V. Conclusion and Future Outlook

From its humble origins as an impurity in coal tar, the benzothiophene scaffold has evolved into a cornerstone of modern organic chemistry. Its journey from a chemical curiosity to a privileged structure in drug discovery and a high-performance material in organic electronics is a testament to the power of chemical synthesis to unlock the potential of molecular architecture. The continued development of novel and efficient synthetic methodologies will undoubtedly lead to the discovery of new substituted benzothiophenes with even more remarkable biological activities and material properties. As our understanding of the intricate relationship between molecular structure and function deepens, the future of benzothiophene chemistry promises to be as rich and impactful as its storied past.

References

-

Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337. [Link]

-

Sertaconazole. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Zileuton. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., Matsumoto, K., Palkowitz, A. D., Sato, M., Termine, J. D., Winter, M. A., Yang, N. N., & Dodge, J. A. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 40(2), 146–167. [Link]

-

Lee, J., Kim, J., Kim, B., & Kim, Y. (2011). High-performance organic semiconductors for thin-film transistors based on 2,7-divinyl[21]benzothieno[3,2-b]benzothiophene. Journal of Materials Chemistry, 21(42), 16801-16804. [Link]

-

Raloxifene. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

- Process for the synthesis of benzo[b]thiophenes. (1996). Google Patents.

-

Shashidhara, K. S., Kumar, A., Kumar, M., Sarkar, S., & Modi, G. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journal of Organic Chemistry, 3, 35. [Link]

-

Carrillo-Muñoz, A. J., Giusiano, G., Ezkurra, P. A., & Quindós, G. (2006). Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology. Drugs, 66(7), 1011–1029. [Link]

-

Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. Retrieved from [Link]

-

Zileuton. (2024, February 1). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

- WO2011132194A1 - Process for the preparation of raloxifene hydrochloride. (2011). Google Patents.

-

Lee, J. C. H., & Hall, D. G. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(52), 31251-31258. [Link]

-

Zileuton. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

ZYFLO® (zileuton tablets) DESCRIPTION. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Benzothiophene. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Annulation synthetic methods for benzothiophenes. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki Coupling - Practical Aspects. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Ye, L., Qian, L., Chen, Y., Zhang, X., & Yan, M. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 18(18), 4818-4822. [Link]

-

Thianaphthene. (n.d.). ChemIDplus. Retrieved from [Link]

-

Cleaner Routes for Friedel-Crafts Acylation. (2016). ResearchGate. Retrieved from [Link]

-

Yoshikai, N., & Yoshimura, T. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(38), 10436–10441. [Link]

-

RALOXIFENE. (2020, December 4). New Drug Approvals. Retrieved from [Link]

-

Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]

- US9670176B2 - Process for the preparation of zileuton. (2017). Google Patents.

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2019). Scientific & Academic Publishing. Retrieved from [Link]

-

Photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides: synthesis of benzothiophenes and benzoselenophenes. (2019). RSC Publishing. Retrieved from [Link]

-

Yoshikai, N., & Yoshimura, T. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(38), 10436–10441. [Link]

-

Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ACS Publications. [Link]

-

Sertaconazole: Updated review of a topical antifungal agent. (2006). ResearchGate. Retrieved from [Link]

-

Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2014). National Institutes of Health. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved from [Link]

-

An Updated Review of What, When and How of Sertaconazole: A Potent Antifungal Agent. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Visible light photocatalytic synthesis of benzothiophene. (n.d.). ResearchGate. Retrieved from [Link]

-

Meng, H., Sun, F., Goldfinger, M. B., Gao, F., London, D. J., Teresawa, Y., ... & Bao, Z. (2006). High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2′-yl-2,6-anthracene Semiconductors. Journal of the American Chemical Society, 128(49), 15924–15931. [Link]

-

ZYFLO® (zileuton tablets) DESCRIPTION. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). ResearchGate. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]

-

Better characterisation of thin film organic semiconductors. (2013, March 14). Advanced Science News. Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Publishing. Retrieved from [Link]

-

515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR Pavan kumar Bathini , Venkata Rama. (n.d.). Retrieved from [Link]

-

Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2014). National Institutes of Health. Retrieved from [Link]

-

Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 2. Benzothiophene - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]

- 4. Zileuton - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D [pubs.rsc.org]

- 10. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]

- 13. heteroletters.org [heteroletters.org]

- 14. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sertaconazole - Wikipedia [en.wikipedia.org]

- 16. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]

- 17. ias.ac.in [ias.ac.in]

- 18. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. High-performance organic semiconductors for thin-film transistors based on 2,7-divinyl[1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Benzothiophene synthesis [organic-chemistry.org]

- 22. web.pkusz.edu.cn [web.pkusz.edu.cn]

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Targets of 2-(4-Methoxyphenyl)benzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-(4-methoxyphenyl)benzothiophene scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active molecules. This in-depth technical guide synthesizes the current understanding of the primary biological targets of these derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development. We will explore the molecular mechanisms, structure-activity relationships (SAR), and key experimental methodologies for evaluating their therapeutic potential across oncology, neurodegenerative diseases, infectious diseases, and inflammatory disorders. This guide is designed to provide not only a thorough review of the existing literature but also actionable insights into the experimental validation of these promising compounds.

Introduction: The Versatility of the 2-(4-Methoxyphenyl)benzothiophene Core

The benzothiophene ring system, a bicyclic structure composed of a fused benzene and thiophene ring, is a cornerstone of many pharmaceuticals. When substituted at the 2-position with a 4-methoxyphenyl group, this scaffold gains a unique combination of steric and electronic properties that facilitate interactions with a variety of biological macromolecules. This structural motif is notably present in the selective estrogen receptor modulator (SERM) raloxifene, highlighting its clinical significance.[1][2] The inherent versatility of this core structure has spurred extensive research, revealing a broad spectrum of pharmacological activities. This guide will systematically dissect the key biological targets of these derivatives, providing a foundation for future research and development.

Anticancer Activity: Targeting the Cytoskeleton through Tubulin Polymerization Inhibition

A predominant and extensively studied therapeutic application of 2-(4-methoxyphenyl)benzothiophene derivatives is their potent anticancer activity, primarily mediated through the disruption of microtubule dynamics.[3][4]

Mechanism of Action: Binding to the Colchicine Site

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Consequently, they are a prime target for anticancer drug development. Several 2-(4-methoxyphenyl)benzothiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[5] These compounds typically bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these derivatives is intricately linked to their chemical structure. Key SAR observations include:

-

The 4-Methoxyphenyl Group: The methoxy group at the para position of the 2-phenyl ring is often crucial for activity, likely participating in hydrogen bonding interactions within the colchicine binding pocket.

-

Substituents on the Benzothiophene Core: The nature and position of substituents on the benzothiophene ring system significantly modulate activity. For instance, electron-withdrawing or donating groups can influence the electronic properties and overall conformation of the molecule, thereby affecting its binding affinity for tubulin.

Quantitative Analysis of Tubulin Polymerization Inhibition

The potency of these compounds as tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound Class | Representative IC50 (µM) for Tubulin Polymerization | Target Cancer Cell Line | Reference |

| 2-Phenylbenzothiazole-1,2,4-triazole hybrids | 1.00 - 1.67 | A549 (Lung) | [5] |

| Dihydropyridine-2(1H)-thiones | 17 | MDA-MB-231 (Breast) | [6] |

| Naphthalen-1-yloxyacetamide derivatives | 18.46 | Not Specified | [7] |

| 2-Anilinopyridyl linked oxindoles | 1.84 - 2.43 | DU-145 (Prostate) | [8] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in absorbance or fluorescence of a reporter molecule that preferentially binds to polymeric tubulin.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., from bovine brain) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).

-

Prepare a GTP solution (100 mM).

-

Prepare a solution of the test compound in DMSO at various concentrations.

-

Prepare a positive control (e.g., colchicine) and a negative control (DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the tubulin solution to each well.

-

Add the test compound, positive control, or negative control to the respective wells.

-

Incubate the plate at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Plot the absorbance or fluorescence as a function of time.

-

Determine the rate of polymerization and the extent of polymerization at steady state.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Self-Validation: The inclusion of a known tubulin polymerization inhibitor like colchicine as a positive control validates the assay's performance. The negative control (vehicle) establishes the baseline polymerization rate.

Workflow Diagram:

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Endocrine Modulation: Selective Estrogen Receptor Modulators (SERMs)

The 2-arylbenzothiophene scaffold is the defining feature of raloxifene, a clinically approved SERM for the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[2] This establishes a strong precedent for 2-(4-methoxyphenyl)benzothiophene derivatives as modulators of the estrogen receptor (ER).

Mechanism of Action: Tissue-Specific Agonism and Antagonism

SERMs exhibit a fascinating dual activity, acting as estrogen agonists in some tissues (e.g., bone) while functioning as antagonists in others (e.g., breast and uterus). This tissue selectivity is attributed to several factors, including:

-

ER Subtype Specificity: Differential binding to ERα and ERβ.

-

Conformational Changes: Ligand-induced conformational changes in the ER that dictate the recruitment of co-activator or co-repressor proteins.

-

Tissue-Specific Expression of Co-regulators: The cellular context and the relative abundance of co-activators and co-repressors in a particular tissue.

Some neuroprotective effects of raloxifene have also been attributed to its interaction with the G-protein coupled estrogen receptor (GPR30).[9][10]

Structure-Activity Relationship (SAR) Insights

The SERM activity of 2-arylbenzothiophenes is highly dependent on specific structural features:

-

Phenolic Hydroxyl Groups: The presence of hydroxyl groups at the 6-position of the benzothiophene ring and the 4'-position of the 2-phenyl ring are critical for high-affinity binding to the estrogen receptor.[2]

-

Basic Amine Side Chain: A basic amine-containing side chain is a common feature in many SERMs, contributing to their antagonistic activity in certain tissues.

Quantitative Analysis of Estrogen Receptor Binding

The binding affinity of these compounds for the estrogen receptor is determined by their equilibrium dissociation constant (Ki) or their half-maximal inhibitory concentration (IC50) in competitive binding assays.

| Compound Class | Representative Ki/IC50 (nM) | Receptor Subtype | Reference |

| C2-Alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes | 9 - 150 (IC50) | ER (calf uterine cytosol) | [11] |

| Chromene derivatives | 0.2 - 360 (IC50) | ER (MCF-7 & Ishikawa cells) | [12] |

| O-Alkylated (E)-chalcones | 2.08 - 13.58 (IC50) | ER (MDA-MB-231 & MCF-7) | [13] |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Principle: A fixed concentration of a radiolabeled ligand (e.g., [3H]-estradiol) is incubated with a source of estrogen receptors (e.g., rat uterine cytosol or recombinant ER) in the presence of increasing concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a source of estrogen receptors (e.g., cytosol from immature rat uteri).

-

Prepare a solution of [3H]-estradiol in a suitable buffer.

-

Prepare serial dilutions of the unlabeled test compound and a known competitor (e.g., unlabeled estradiol) in DMSO.

-

-

Assay Procedure:

-

In microcentrifuge tubes, combine the receptor preparation, [3H]-estradiol, and either the test compound, unlabeled estradiol, or vehicle (DMSO).

-

Incubate the mixture at 4°C to reach equilibrium.

-

Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Measure the radioactivity in the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [3H]-estradiol against the logarithm of the competitor concentration.

-

Determine the IC50 value for the test compound from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation: The inclusion of a standard curve with unlabeled estradiol allows for the determination of the IC50 of the natural ligand, providing a benchmark for comparison.

Workflow Diagram:

Caption: Workflow for the estrogen receptor competitive binding assay.

Antimicrobial Activity: A New Frontier for Benzothiophenes

Emerging research has highlighted the potential of 2-(4-methoxyphenyl)benzothiophene derivatives as a novel class of antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[14][15][16]

Potential Mechanisms of Action

The precise mechanisms of antimicrobial action for these compounds are still under investigation, but several possibilities exist, including:

-

Inhibition of essential enzymes: Targeting enzymes crucial for bacterial or fungal survival.

-

Disruption of cell membrane integrity: Compromising the structural integrity of the microbial cell membrane.

-

Interference with biofilm formation: Preventing the formation of microbial biofilms, which are often associated with chronic infections and antibiotic resistance.

Structure-Activity Relationship (SAR) Insights

Initial SAR studies suggest that:

-

Substituents on the Benzothiophene Ring: The presence and nature of substituents on the benzothiophene core can significantly impact antimicrobial potency and spectrum of activity.[16]

-

Modifications to the 2-Phenyl Ring: Alterations to the 2-(4-methoxyphenyl) moiety can also influence activity.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound Class | Representative MIC (µg/mL) | Target Microorganism | Reference |

| 3-Halobenzo[b]thiophenes | >512 | S. aureus, E. coli, C. albicans | [17] |

| Aminobenzothiophenes | 0.78 - 1.56 | M. smegmatis | [16] |

| Fungal Extracts | 0.0195 - 5.0 (mg/mL) | Various yeast species | [18] |

Experimental Protocol: Broth Microdilution MIC Assay

This is a standardized method for determining the MIC of an antimicrobial agent.[19]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity to determine the lowest concentration that inhibits growth.

Step-by-Step Methodology:

-

Reagent and Culture Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial two-fold dilutions of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

-

-

Assay Procedure:

-

Dispense the diluted compound into the wells of a 96-well microtiter plate.

-

Inoculate each well (except for a sterility control well) with the microbial suspension.

-

Include a growth control well containing only broth and the inoculum.

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

-

Data Interpretation:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

A colorimetric indicator (e.g., resazurin) can be added to aid in the determination of viability.

-

Self-Validation: The inclusion of a growth control (no drug) and a sterility control (no inoculum) are essential for validating the assay. A known antibiotic can also be included as a positive control.

Workflow Diagram:

Caption: Workflow for the broth microdilution MIC assay.

Neuroprotection and Anti-inflammatory Effects: Emerging Therapeutic Avenues

Beyond their well-established roles in cancer and endocrine modulation, 2-(4-methoxyphenyl)benzothiophene derivatives are gaining attention for their potential in treating neurodegenerative diseases and inflammatory conditions.

Neuroprotective Mechanisms

The neuroprotective effects of these compounds are likely multifactorial and may involve:

-

Cholinesterase Inhibition: Some benzothiophene derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This mechanism is relevant to the treatment of Alzheimer's disease.

-

Modulation of Neuroinflammatory Pathways: As discussed below, their anti-inflammatory properties can also contribute to neuroprotection.

-

Activation of GPR30: As mentioned earlier, some SERM-like benzothiophenes can exert neuroprotective effects through the G-protein coupled estrogen receptor.[9][10]

Anti-inflammatory Mechanisms

The anti-inflammatory activity of these derivatives appears to be mediated through the modulation of key signaling pathways:

-

NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, has been observed with related heterocyclic compounds.[20] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

-

MAPK Pathway: Modulation of the mitogen-activated protein kinase (MAPK) signaling pathway is another potential mechanism.[20][21]

Quantitative Analysis of Cholinesterase Inhibition

The potency of cholinesterase inhibitors is determined by their IC50 values.

| Compound Class | Representative IC50 (µM) | Target Enzyme | Reference |

| Phenylbenzothiophene derivatives | 20.8 - 121.7 | AChE | [1] |

| 2-Amino-5-bromoacetophenone derivatives | 8.9 - 12.6 | AChE | [22] |

| N-sulfonylation of 2-amino-5-bromoacetophenone | 14.6 - 26.5 | BChE | [22] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay for measuring cholinesterase activity.

Principle: The enzyme hydrolyzes a thiocholine ester substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a solution of the cholinesterase enzyme (e.g., from electric eel or human serum).

-

Prepare a solution of the substrate (e.g., acetylthiocholine iodide).

-

Prepare a solution of DTNB in a suitable buffer.

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the substrate and DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Calculate the IC50 value from the dose-response curve.

-

Self-Validation: The use of a known cholinesterase inhibitor (e.g., donepezil or galantamine) as a positive control is crucial for validating the assay.

Signaling Pathway Diagram: Anti-inflammatory Mechanism

Caption: Putative anti-inflammatory mechanism of 2-(4-methoxyphenyl)benzothiophene derivatives.

Conclusion and Future Directions

The 2-(4-methoxyphenyl)benzothiophene scaffold is a remarkably versatile platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer, endocrine-modulating, antimicrobial, neuroprotective, and anti-inflammatory agents. This guide has provided a comprehensive overview of the key biological targets and the experimental methodologies used to validate these activities.

Future research in this area should focus on:

-

Lead Optimization: Synthesizing and evaluating new analogs to improve potency, selectivity, and pharmacokinetic properties for each biological target.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying their antimicrobial, neuroprotective, and anti-inflammatory effects.

-

In Vivo Efficacy: Translating the promising in vitro results into in vivo models of disease to assess their therapeutic potential in a more complex biological system.

-

Polypharmacology: Exploring the potential for developing single agents that can modulate multiple targets, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the 2-(4-methoxyphenyl)benzothiophene scaffold, ultimately contributing to the advancement of human health.

References

-

Alghamdi, M. A., Abdulbaqi, M. R., Alghamdi, R. A., Fayad, E., & Youssef Moustafa, A. M. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. ResearchGate. [Link]

-

Desai, N. C., Bhatt, N., & Somani, H. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5488. [Link]

-

Faria Sultana, Siddiq Pasha Shaik, Vadithe Lakshma Nayak, & Ahmed Kamal. (2017). A series of 2-anilinopyridyl linked oxindole conjugates (6 a-ad) were synthesized andevaluated for their antiproliferative activity against a panel of four human cancer cell lines viz., HeLa, DU-145, A549 and MCF-7. ResearchGate. [Link]

-

Ghazi Mahaleh, S. P., Algso, M. A. S., Ozok Arici, O., Kivrak, A., & Arslan, S. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 15. [Link]

-

Grienke, U., Schmidt, C., & Rollinger, J. M. (2021). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. International Journal of Molecular Sciences, 22(25), 13896. [Link]

-

Kim, D. H., Choi, J. H., Lee, K. H., & Lee, G. J. (2023). Neuroprotective Potential of Raloxifene via G-Protein-Coupled Estrogen Receptors in Aβ-Oligomer-Induced Neuronal Injury. International Journal of Molecular Sciences, 24(15), 12158. [Link]

-

Masih, J., Kesharwani, T., Rodriguez, E., & Phillips, A. M. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 26(24), 7599. [Link]

-

Mendes, V., Benfeito, S., & Roleira, F. F. M. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3753. [Link]

-

Pezzuto, J. M., Jadi, S. R., & Gange, H. E. (2002). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. Journal of medicinal chemistry, 45(24), 5269–5280. [Link]

-

Sahu, N., Singh, R., & Singh, P. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 28(20), 7179. [Link]

-

Specic, M., Kandasamy, R., & Hammock, B. D. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & other lipid mediators, 165, 106702. [Link]

-

Wang, Y., Zhang, Y., & Chen, J. (2023). Neuroprotective Potential of Raloxifene via G-Protein-Coupled Estrogen Receptors in Aβ-Oligomer-Induced Neuronal Injury. ResearchGate. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Wu, H., Chen, G., & Li, Y. (2021). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of inflammation, 2021, 5567983. [Link]

-

Y. N., Padmashali, B., & K. M., L. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(10), 4345. [Link]

-

Youssef, A. M., & El-Faham, A. (2016). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. ResearchGate. [Link]

-

Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

-

Yusr, A., & Aris, M. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. ResearchGate. [Link]

-

El-Awady, R., & Al-Dies, A. M. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & medicinal chemistry letters, 62, 128650. [Link]

-

Al-Ostoot, F. H., & Al-Ghamdi, S. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2187. [Link]

-

Arevalo, M. A., & Garcia-Segura, L. M. (2015). Neuroprotective action of raloxifene against hypoxia-induced damage in mouse hippocampal cells depends on ERα but not ERβ or GPR30 signalling. Journal of neuroendocrinology, 27(7), 574–582. [Link]

-

Diel, P., & Smolnikar, K. (2002). Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes. Journal of medicinal chemistry, 45(24), 5281–5285. [Link]

-

Espinel-Ingroff, A., & Turnidge, J. (2016). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of fungi (Basel, Switzerland), 2(2), 19. [Link]

-

Kamal, A., & Reddy, M. K. (2019). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 24(18), 3358. [Link]

-

Khan, M. T. H., & Ali, A. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Molecules, 26(11), 3122. [Link]

-

Lee, J. H., & Kim, H. P. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Journal of medicinal food, 25(7), 461–469. [Link]

-

Liew, S. Y., & Chear, N. J. Y. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(11), 1544. [Link]

-

Mohamed, M. F. A., & Al-Abdullah, E. S. (2025). Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition. Semantic Scholar. [Link]

-

Murata, S., Nakai, T., Hatakeyama, M., & Sunada, S. (n.d.). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. University of Toyama. [Link]

-

Nwachukwu, I. N., & Onyeji, C. O. (2020). Minimal Inhibitory Concentration (MIC) of fungal extracts on different yeast species. Means ± SD (mg/mL). ResearchGate. [Link]

-

O'Brien, P. J., & Hruska, K. A. (2022). Raloxifene Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice. Frontiers in Endocrinology, 13, 938260. [Link]

-

Osman, H., & Arshad, S. (2021). Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Current pharmaceutical design, 27(40), 4216–4229. [Link]

-

Sui, Z., & Jain, N. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Journal of medicinal chemistry, 52(23), 7468–7483. [Link]

-

Tighadouini, S., & Radi, S. (2025). Synthesis and structure–antibacterial activity relationship studies of 4-substituted phenyl-4,5-dihydrobenzo[f][17][23]oxazepin-3(2H)-thiones. ResearchGate. [Link]

-

U.S. National Library of Medicine. (n.d.). PubMed. [Link]

-

Unlu, S., & Cetin-Atalay, R. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(11), 814–826. [Link]

-

Vlachogiannis, I. A., & Valis, D. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Antibiotics, 10(2), 169. [Link]

-

Vrontaki, Z., & Tzakos, A. G. (2020). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of fungi (Basel, Switzerland), 6(4), 273. [Link]

-

Yousuf, M., & Choudhary, M. I. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(21), 6432. [Link]

-

Yu, H., & Li, J. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of medicinal chemistry, 67(8), 6543–6564. [Link]

-

Zhang, Y., & Li, J. (2023). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of medicinal chemistry, 66(21), 14690–14713. [Link]

-

Zha, C., & Wang, Y. (2022). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7859. [Link]

-

Zhao, J., & Li, Y. (2022). A Benzothiophene Inhibitor of MAPK-Activated Protein Kinase 2 (MK2) Inhibits TNFα Production and has Oral Anti-Inflammatory Efficacy in Acute and Chronic Models of Inflammation. ResearchGate. [Link]

-

Zheng, Y., & Qu, W. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemistryOpen, 11(11), e202200181. [Link]

-

Zhou, Y., & Li, W. (2022). Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][17][23]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists. Journal of medicinal chemistry, 65(21), 14457–14476. [Link]

-

de la Torre, B. G., & Albericio, F. (2023). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of medicinal chemistry, 66(1), 18–35. [Link]

-

van Rensburg, R., & van Otterlo, W. A. L. (2020). Structure-activity relationship of acetylcholinesterase inhibitory activity and neurite outgrowth promoting activity of homoisoflavans and related compounds. ResearchGate. [Link]

-

(E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC - NIH. (n.d.). [Link]

Sources

- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Potential of Raloxifene via G-Protein-Coupled Estrogen Receptors in Aβ-Oligomer-Induced Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]